molecular formula C9H10Cl2O2 B13702265 2-(Dichloromethyl)-1,4-dimethoxybenzene CAS No. 918646-58-9

2-(Dichloromethyl)-1,4-dimethoxybenzene

Cat. No.: B13702265
CAS No.: 918646-58-9
M. Wt: 221.08 g/mol
InChI Key: PTWMJIAIGSFGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dichloromethyl)-1,4-dimethoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with two methoxy groups and a dichloromethyl group. This compound is of interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-1,4-dimethoxybenzene typically involves the formylation of electron-rich aromatic rings. One common method is the use of dichloromethyl methyl ether (Cl₂CHOMe) as a formylating agent in the presence of titanium tetrachloride (TiCl₄). This reaction is highly regioselective and efficient for producing aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of formylation and the use of dichloromethyl methyl ether in the presence of catalysts like TiCl₄ can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl-substituted derivatives.

Scientific Research Applications

2-(Dichloromethyl)-1,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-1,4-dimethoxybenzene involves its interaction with molecular targets through its functional groups The dichloromethyl group can participate in electrophilic aromatic substitution reactions, while the methoxy groups can stabilize intermediates through resonance effects

Comparison with Similar Compounds

Properties

CAS No.

918646-58-9

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

2-(dichloromethyl)-1,4-dimethoxybenzene

InChI

InChI=1S/C9H10Cl2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,9H,1-2H3

InChI Key

PTWMJIAIGSFGPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.